molecular formula C24H24N2O5 B303981 N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303981
M. Wt: 420.5 g/mol
InChI Key: YXJCJEKJERMPHT-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as DCF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCF belongs to the family of benzamides and is structurally similar to other compounds that have been used in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cell growth and survival. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is able to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and inhibition of angiogenesis, or the formation of new blood vessels. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has also been shown to modulate the immune system, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide for lab experiments is its potency and specificity. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, and its mechanism of action is well understood. However, one of the limitations of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is its solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide. One area of research is the development of new and more efficient synthesis methods for N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, which could improve its availability and reduce its cost. Another area of research is the development of new therapeutic applications for N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, research on the potential side effects of N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide and its interactions with other drugs could help to improve its safety and efficacy in clinical settings.

Synthesis Methods

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, while the Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. Both of these methods have been used successfully to synthesize N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide with high yields and purity.

Scientific Research Applications

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.

properties

Product Name

N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(Z)-3-(3,5-dimethoxyanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H24N2O5/c1-15-7-8-17(10-16(15)2)23(27)26-22(14-19-6-5-9-31-19)24(28)25-18-11-20(29-3)13-21(12-18)30-4/h5-14H,1-4H3,(H,25,28)(H,26,27)/b22-14-

InChI Key

YXJCJEKJERMPHT-HMAPJEAMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=CC(=C3)OC)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=CC(=C3)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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